molecular formula C23H20N4O5S B2550633 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide CAS No. 328271-21-2

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide

Cat. No.: B2550633
CAS No.: 328271-21-2
M. Wt: 464.5
InChI Key: NZGLUZVPKJQYKN-UHFFFAOYSA-N
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Description

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is a synthetic compound known for its potential anti-inflammatory properties. It is a derivative of sulfadimethoxine, a sulfonamide antibiotic. This compound has been studied for its ability to inhibit oxidative bursts in phagocytes and reduce inflammation in various models .

Chemical Reactions Analysis

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-1-naphthamide is unique compared to other sulfonamide derivatives due to its specific functional groups and their arrangement. Similar compounds include:

    Sulfadimethoxine: The parent compound from which this compound is derived.

    Sulfamethoxazole: Another sulfonamide antibiotic with similar anti-inflammatory properties.

    Sulfadiazine: A sulfonamide used in the treatment of bacterial infections and also studied for its anti-inflammatory effects.

These compounds share a common sulfonamide group but differ in their specific functional groups and overall structure, which can influence their reactivity and biological activity .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S/c1-31-21-14-20(25-23(26-21)32-2)27-33(29,30)17-12-10-16(11-13-17)24-22(28)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGLUZVPKJQYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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